5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C10H6ClF3N2S |
|---|---|
Molecular Weight |
278.68 g/mol |
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6ClF3N2S/c11-7-2-5(8-4-16-9(15)17-8)1-6(3-7)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
HQLPWMJHMURQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the formation of the thiazole ring via cyclization reactions starting from appropriately substituted precursors such as thioureas, α-haloketones, or related intermediates. The key challenge is the introduction of the 3-chloro-5-(trifluoromethyl)phenyl substituent and the amino group in the correct positions on the thiazole ring.
Specific Synthetic Routes
Cyclization of Thiourea Derivatives with α-Haloketones
A common approach involves the condensation of methyl-thiourea with α-haloketones bearing the 3-chloro-5-(trifluoromethyl)phenyl moiety or its synthetic equivalents, followed by cyclization to form the thiazole ring. For example, methyl-thiourea can be cyclized with chloroacetone derivatives under controlled conditions to yield 5-acetyl-4-hydrogen thiazoles, which are then further functionalized to introduce the amino group at the 2-position through subsequent transformations such as Boc protection, deprotonation, and aldehyde addition (LDA-mediated).
Catalytic Hydrogenation of Nitrile Precursors
An industrially relevant method involves the catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine to its corresponding 2-aminomethyl derivative using Raney nickel as a catalyst in acetic acid solvent under low pressure (0.02–0.3 MPa) and moderate temperature (50–120 °C). This method minimizes dechlorination impurities and allows for straightforward post-reaction processing, including filtration to remove catalyst and crystallization from solvents such as toluene or xylene.
Reaction Conditions and Yields
The following table summarizes key reaction parameters and yields from various studies relevant to the synthesis of thiazole derivatives closely related to this compound:
Synthetic Protocol Example
A representative synthetic protocol based on literature involves:
- Starting materials: 3-chloro-5-(trifluoromethyl)phenyl-substituted α-haloketone and methyl-thiourea.
- Cyclization: Condensation in ethanol with pyridine at room temperature for 4 hours to form the thiazole ring.
- Functional group transformations: Protection (e.g., Boc protection), deprotonation with lithium diisopropylamide (LDA), and reaction with aldehydes to install the amino group at the 2-position.
- Purification: Crystallization or chromatographic techniques to isolate the final this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of methyl-thiourea + α-haloketones | Methyl-thiourea, chloroacetone derivatives | Room temp to 60 °C, 2–4 h | High yield, well-established | Multi-step, requires protection/deprotection |
| Catalytic hydrogenation of nitrile | 2-Cyano-3-chloro-5-trifluoromethylpyridine, Raney nickel | 50–120 °C, 0.02–0.3 MPa, acetic acid solvent | Scalable, low impurity | Requires hydrogenation setup |
| Microwave-assisted cyclization | Thiourea derivatives, sabinene | 150–160 °C, 30 min–2 h | Green solvent, rapid reaction | Specialized equipment needed |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group.
Mechanistic Insight :
-
The trifluoromethyl group enhances electrophilicity at the 3-position via inductive effects, facilitating attack by nucleophiles (e.g., methoxide, amines) .
-
Steric hindrance from the trifluoromethyl group limits substitution at the 5-position.
Oxidation Reactions
The thiazole ring and amine group participate in oxidative transformations.
Thiazole Ring Oxidation
Amine Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| MnO₂ | Dichloromethane, RT (2 h) | N-Oxide derivative | Retains thiazole ring |
| Ozone | Methanol, -78°C (30 min) | Nitroso intermediate | Requires stabilization |
Cross-Coupling Reactions
The thiazole ring and aryl halide moiety enable transition-metal-catalyzed couplings.
| Reaction Type | Catalyst/Reagent | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole hybrids | Anticancer leads |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivatives | Enzyme inhibitors |
Example :
-
Reaction with 4-pyridinylboronic acid under Suzuki conditions yields 5-(3-chloro-5-(trifluoromethyl)phenyl)-4-(pyridin-2-yl)thiazol-2-amine, a CDK9 inhibitor .
Condensation and Cyclization
The 2-amine group participates in condensations to form fused heterocycles.
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| Ethyl glyoxylate | AcOH, 100°C (8 h) | Imidazo[2,1-b]thiazole derivative | Antiviral |
| Phenacyl bromide | EtOH, reflux (12 h) | Thiazolo[3,2-a]pyrimidine | Antifungal |
Biological Interactions and Bioactivation
-
Enzyme Inhibition : Binds to bacterial phosphopantetheinyl transferase (PPTase), disrupting secondary metabolism .
-
Oxidative Bioactivation :
Stability and Degradation
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine":
Scientific Research Applications
Compounds containing a thiazole ring, a trifluoromethyl group, and a chlorine atom have various applications in scientific research.
Medicinal Chemistry
These compounds are investigated for their potential as a pharmacophore in drug design, particularly for their ability to interact with biological targets such as enzymes and receptors. They are also used in the development of antimicrobial, antifungal, and anticancer agents.
Biological Studies
These compounds are used in studies to understand their effects on cellular processes and their potential as an antimicrobial or anticancer agent. The biological activity of these compounds is studied for potential therapeutic applications, including their effects on bacterial and fungal infections. For example, 4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine has been shown to inhibit bacterial phosphopantetheinyl transferase, which is crucial for bacterial cell viability and virulence. It has also been observed to attenuate secondary metabolism in bacterial cells, thereby thwarting bacterial growth.
Materials Science
The unique structural features of these compounds make them candidates for the development of novel materials with specific electronic or optical properties.
Chemical Biology
These compounds are utilized in chemical biology to study protein-ligand interactions and to develop chemical probes for biological research.
Bioactivation Research
These compounds can be used in bioactivation studies. For example, 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine undergoes oxidative bioactivation in human liver microsomes . Trapping studies with glutathione led to the formation of two conjugates derived from the addition of the thiol nucleophile to 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine and a thiazole-S-oxide metabolite .
Other applications
These compounds are used in the synthesis of dyes, pigments, and other industrial chemicals.
Molecular Mechanism
At the molecular level, these compounds exert their effects through specific binding interactions with biomolecules. They can inhibit enzymes such as phosphopantetheinyl transferase by binding to their active sites, thereby preventing their normal function.
Case Studies
No specific case studies were found in the search results.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and molecular properties between 5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine and related compounds:
Key Observations :
- Steric Bulk : The 3-chloro-5-(trifluoromethyl)phenyl group is bulkier than simple chlorophenyl or fluorobenzyl substituents, which may influence binding to biological targets .
Biological Activity
5-(3-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHClFNS
- Molecular Weight: 278.68 g/mol
- CAS Number: 2734778-02-8
The compound features a thiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that often enhances pharmacological properties.
The biological activity of thiazole derivatives, including this compound, is frequently attributed to their ability to interact with various biological targets. Research indicates that thiazole compounds can act as inhibitors for several enzymes and receptors involved in cancer progression.
Key Mechanisms:
- Inhibition of Tumor Growth: Thiazole derivatives have been shown to inhibit lysyl oxidase (LOX), an enzyme implicated in tumor metastasis and angiogenesis. For instance, studies on related thiazole compounds indicate significant efficacy in delaying tumor growth through LOX inhibition .
- Cytotoxicity Against Cancer Cell Lines: The compound's structure suggests potential anticancer activity. SAR studies reveal that the presence of electronegative groups like chlorine enhances cytotoxicity against various cancer cell lines, including glioblastoma and melanoma .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be partially explained by its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Trifluoromethyl Group | Enhances potency and selectivity towards biological targets |
| Chloro Substitution | Increases interaction with target proteins, enhancing overall efficacy |
Research indicates that modifications to the thiazole ring or substituents on the phenyl ring can significantly alter the biological activity of these compounds .
Case Studies and Research Findings
- Antitumor Activity:
- Inhibitory Effects on Enzymes:
- Ferroptosis Induction:
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-(3-chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives, followed by cyclization. For example:
- Route 1: Reacting a substituted phenyl isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid, followed by cyclocondensation with aromatic aldehydes and chloroacetyl chloride in DMF (yield: ~70–75%) .
- Route 2: Using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) for thiadiazole intermediates, with subsequent purification via recrystallization (DMSO/water) .
Key Variables: - Catalysts: Triethylamine enhances cycloaddition efficiency .
- Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature: Higher temperatures (e.g., 120°C) reduce reaction times but may degrade sensitive substituents .
Q. Q2. How can spectroscopic and crystallographic data validate the structural integrity of this compound?
Methodological Answer:
- NMR: Analyze the thiazole ring protons (δ 7.2–8.1 ppm for aromatic H) and amine protons (δ 5.5–6.0 ppm) .
- X-ray Crystallography: Confirm the planar geometry of the thiazole ring and dihedral angles between the phenyl and thiazole moieties (e.g., 15–25° deviation observed in related structures) .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: 49.5%, H: 2.6%, N: 12.1%) .
Advanced Mechanistic and Biological Studies
Q. Q3. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Dose-Dependent Studies: Test compound concentrations from 1 µM to 100 µM to identify activity thresholds .
- Target Profiling: Use kinase inhibition assays or bacterial membrane permeability tests to clarify mechanisms .
- Control Compounds: Compare with structurally similar analogs (e.g., 5-(4-fluorophenyl)thiazol-2-amine) to isolate substituent effects .
Example Data:
| Activity | IC₅₀ (µM) | Reference |
|---|---|---|
| Anticancer (HeLa) | 12.3 | |
| Antibacterial (E. coli) | 45.7 |
Q. Q4. How can computational modeling predict the impact of substituents (e.g., Cl vs. CF₃) on bioactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess electronic effects (e.g., CF₃ increases electron-withdrawing capacity, enhancing membrane penetration) .
- Molecular Docking: Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. The trifluoromethyl group shows stronger hydrophobic interactions than Cl in some models .
Experimental Design Challenges
Q. Q5. How to optimize reaction conditions for scaling up synthesis without compromising purity?
Methodological Answer:
Q. Q6. What analytical methods differentiate regioisomers or degradation products in stability studies?
Methodological Answer:
- LC-MS/MS: Identify regioisomers via fragmentation patterns (e.g., m/z 285 for Cl-substituted vs. m/z 319 for CF₃-substituted fragments) .
- Accelerated Stability Testing: Expose compounds to 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed thiazole rings) appear as new peaks in HPLC .
Data Interpretation and Reproducibility
Q. Q7. Why do biological assay results vary between in vitro and in vivo models for this compound?
Methodological Answer:
Q. Q8. How to address discrepancies in reported cytotoxicity values across cell lines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
